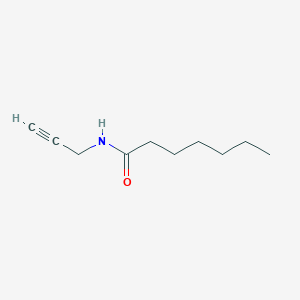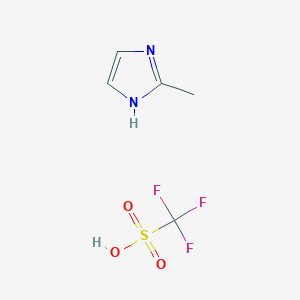
Trifluoromethanesulfonic acid--2-methyl-1H-imidazole (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is a compound formed by the combination of trifluoromethanesulfonic acid and 2-methyl-1H-imidazole in a 1:1 molar ratio. Trifluoromethanesulfonic acid is known for its strong acidity and is widely used in organic synthesis as a catalyst. 2-methyl-1H-imidazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) typically involves the direct reaction of trifluoromethanesulfonic acid with 2-methyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3SO3H+C4H6N2→CF3SO3H⋅C4H6N2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of high-quality reagents and controlled environments to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield acylated derivatives of the starting materials .
Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reactive intermediates, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
2-methyl-1H-imidazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is unique due to the combination of the strong acidity of trifluoromethanesulfonic acid and the versatile reactivity of 2-methyl-1H-imidazole. This combination enhances its catalytic properties and broadens its range of applications in various fields .
Eigenschaften
CAS-Nummer |
869728-20-1 |
|---|---|
Molekularformel |
C5H7F3N2O3S |
Molekulargewicht |
232.18 g/mol |
IUPAC-Name |
2-methyl-1H-imidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-4-5-2-3-6-4;2-1(3,4)8(5,6)7/h2-3H,1H3,(H,5,6);(H,5,6,7) |
InChI-Schlüssel |
QEDSJDZDBAIVNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
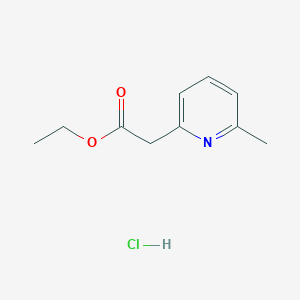
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
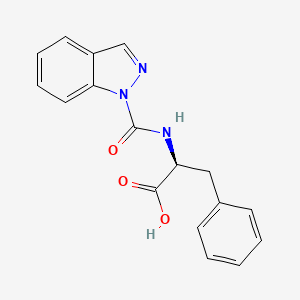
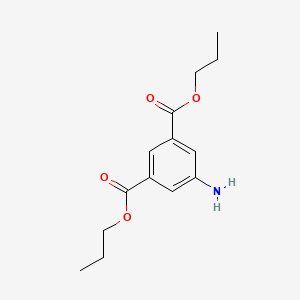
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)
